molecular formula C23H24N8O3 B12644695 N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

Cat. No.: B12644695
M. Wt: 460.5 g/mol
InChI Key: GSATXCSTNPHYRQ-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, a pyrimidine moiety, and a substituted phenyl ring. It has been studied for its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.

Preparation Methods

The synthesis of N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyridine ring.

    Introduction of the pyrimidine moiety: The pyrimidine ring is introduced through a series of condensation reactions with suitable reagents.

    Substitution on the phenyl ring: The phenyl ring is functionalized with methoxy, nitro, and piperazine groups through a series of substitution reactions.

Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been investigated for its biological activity, particularly its ability to inhibit certain enzymes and receptors.

    Medicine: It shows promise as a therapeutic agent, especially in the treatment of cancers due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells.

Comparison with Similar Compounds

N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine can be compared with other similar compounds, such as:

    Crizotinib: Another kinase inhibitor used in cancer treatment, but with a different core structure.

    NVP-TAE684: A potent ALK inhibitor with a similar mechanism of action but different chemical structure.

    ASP3026: A selective ALK inhibitor with a triazine core, showing similar biological activity.

The uniqueness of this compound lies in its specific structural features and its potential to inhibit a broader range of kinases compared to other inhibitors.

Properties

Molecular Formula

C23H24N8O3

Molecular Weight

460.5 g/mol

IUPAC Name

N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C23H24N8O3/c1-28-9-11-29(12-10-28)20-14-22(34-2)18(13-21(20)31(32)33)27-23-24-7-6-17(26-23)16-15-25-30-8-4-3-5-19(16)30/h3-8,13-15H,9-12H2,1-2H3,(H,24,26,27)

InChI Key

GSATXCSTNPHYRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)OC)NC3=NC=CC(=N3)C4=C5C=CC=CN5N=C4)[N+](=O)[O-]

Origin of Product

United States

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